molecular formula C8H7NO5 B016876 2-Methoxy-4-nitrobenzoic acid CAS No. 2597-56-0

2-Methoxy-4-nitrobenzoic acid

Cat. No.: B016876
CAS No.: 2597-56-0
M. Wt: 197.14 g/mol
InChI Key: KPJXEWJRJKEOCD-UHFFFAOYSA-N
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Description

2-Methoxy-4-nitrobenzoic acid: is an organic compound with the molecular formula C8H7NO5 . It is an alkoxybenzoic acid derivative, characterized by the presence of a methoxy group (-OCH3) and a nitro group (-NO2) attached to a benzene ring. This compound is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Scientific Research Applications

2-Methoxy-4-nitrobenzoic acid is used as a starting material in the synthesis of various organic compounds. It is employed in the preparation of:

    2-Methoxy-4-nitrobenzamide: A nitroamide derivative.

    4-Amino-2-methoxybenzamide: An aminobenzamide derivative.

    N,2-Dimethoxy-N-methyl-4-nitrobenzamide: A Weinreb amide derivative.

    1-(2-Methoxy-4-nitrophenyl)-5-methylhex-2-yn-1-one: A ynone derivative.

Additionally, this compound is used in the synthesis of constrained piperidine derivatives, which are investigated as potential antagonists for chemokine receptors .

Safety and Hazards

This compound is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methoxy-4-nitrobenzoic acid can be synthesized by reacting 2-hydroxy-4-nitrobenzoic acid with methyl iodide. The reaction is typically carried out in the presence of a base, such as potassium carbonate, to facilitate the methylation process .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale methylation reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions:

    Reduction: The nitro group in 2-Methoxy-4-nitrobenzoic acid can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents such as tin(II) chloride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols in the presence of an acid catalyst to form esters.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols.

    Esterification: Alcohols with acid catalysts like sulfuric acid.

Major Products Formed:

    Reduction: 2-Methoxy-4-aminobenzoic acid.

    Substitution: Various substituted benzoic acid derivatives.

    Esterification: 2-Methoxy-4-nitrobenzoate esters.

Comparison with Similar Compounds

  • 2-Hydroxy-4-nitrobenzoic acid
  • 4-Nitrobenzoic acid
  • 2-Methoxy-4-nitrobenzaldehyde
  • 2-Methoxy-4-nitrobenzonitrile

Comparison: 2-Methoxy-4-nitrobenzoic acid is unique due to the presence of both a methoxy and a nitro group on the benzene ring, which imparts distinct chemical reactivity and properties. Compared to 2-Hydroxy-4-nitrobenzoic acid, the methoxy group in this compound makes it less acidic and more lipophilic. The presence of the nitro group makes it more reactive towards reduction and nucleophilic substitution reactions compared to 4-Nitrobenzoic acid .

Properties

IUPAC Name

2-methoxy-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO5/c1-14-7-4-5(9(12)13)2-3-6(7)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPJXEWJRJKEOCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20180636
Record name 4-Nitro-o-anisic acid
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Molecular Weight

197.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2597-56-0
Record name 2-Methoxy-4-nitrobenzoic acid
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Record name 2597-56-0
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Record name 4-Nitro-o-anisic acid
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Record name 4-NITRO-O-ANISIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the role of 2-methoxy-4-nitrobenzoic acid in the development of the xanthine oxidase probes?

A1: In this study, this compound serves as a linker molecule. It bridges the water-soluble zinc porphyrin derivative (the luminescent reporter) and a simplified substrate analog, isonicotinic acid, to create the complete probe molecule []. The nitro group on the linker allows for further chemical modification and attachment of the substrate analog.

Q2: Why is the presence of an intramolecular hydrogen bond in the linker structure significant?

A2: The research highlights the presence of an intramolecular hydrogen bond between the amide proton and the methoxy oxygen on the this compound linker []. While the exact impact on XO binding isn't fully elucidated in the paper, such intramolecular interactions can influence the molecule's overall conformation and rigidity. This can potentially impact how the probe interacts with the XO enzyme's active site.

Q3: What are the advantages of using a luminescent probe to study xanthine oxidase?

A3: Luminescent probes offer a sensitive and direct way to study enzyme activity. The probe described in the research exhibits changes in its luminescence properties upon binding to XO []. This allows researchers to:

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